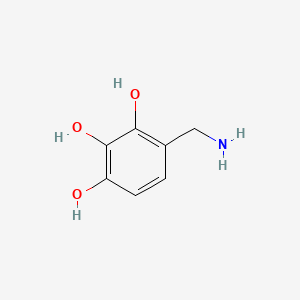

4-(Aminomethyl)benzene-1,2,3-triol

Description

Contextualization within Phenolic and Aminomethyl Compound Classes

Phenolic compounds are characterized by a hydroxyl group attached to an aromatic ring and are a subject of extensive research due to their diverse biological activities and industrial applications. numberanalytics.comnih.govrsc.org The benzene-1,2,3-triol (pyrogallol) moiety in 4-(Aminomethyl)benzene-1,2,3-triol (B13610732) places it firmly within this class. Pyrogallol (B1678534) itself is a well-known reducing agent and antioxidant, a property conferred by its three hydroxyl groups. guidechem.comnbinno.comtandfonline.comnih.gov It is known to scavenge free radicals and chelate metal ions, which are key mechanisms of its antioxidant action. tandfonline.comcaymanchem.com The presence of multiple hydroxyl groups makes pyrogallol highly reactive and susceptible to oxidation, especially in alkaline conditions. nbinno.comvedantu.com

The aminomethyl group (–CH₂NH₂) is a functional group that consists of a methyl group substituted with an amino group. wikipedia.org This group can significantly influence the physicochemical properties of a molecule, including its basicity and reactivity. The amino group can act as a nucleophile and a hydrogen bond donor, enabling interactions with various molecular targets. The combination of a phenolic core with an aminomethyl substituent, as seen in compounds like 2-(Aminomethyl)phenol, can lead to versatile reactivity and a range of biological activities, including antimicrobial and antioxidant properties.

In this compound, the interplay between the electron-donating hydroxyl groups of the pyrogallol ring and the basic aminomethyl group would likely result in a molecule with potent antioxidant capabilities and interesting metal-chelating properties. The aminomethyl group could also serve as a handle for further chemical modifications, allowing for the synthesis of more complex derivatives.

Historical Perspective of Gallate-Derived Scaffolds in Chemical Research

The history of gallate-derived scaffolds is intrinsically linked to gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid first studied in detail by Swedish chemist Carl Wilhelm Scheele in 1786. wikipedia.orgnih.gov Historically, gallic acid was a key component of iron gall ink, the standard writing ink in Europe for centuries. healthline.com Gallic acid is found in a variety of plants, including gallnuts, tea leaves, and oak bark. wikipedia.org

Gallic acid and its esters, known as gallates, have long been a focus of research due to their significant biological activities, particularly their antioxidant and anti-inflammatory properties. frontiersin.orgresearchgate.net The core structure of gallic acid, a benzene (B151609) ring with three adjacent hydroxyl groups and a carboxylic acid group, is a privileged scaffold in medicinal chemistry. Researchers have synthesized numerous derivatives of gallic acid to enhance its therapeutic potential and explore its structure-activity relationships. acs.orgacs.orgnih.gov

Although this compound is not a direct gallate derivative (as the carboxylic acid is replaced by an aminomethyl group), its pyrogallol core is structurally very similar. The extensive research on gallates provides a valuable historical and scientific context for understanding the potential of related trihydroxybenzene structures. The knowledge gained from studying gallate derivatives can inform the potential applications and synthetic strategies for novel compounds like this compound.

Current Research Landscape and Future Directions for the Compound

While direct research on this compound is limited, the current research landscape for related compounds suggests several promising future directions. The study of phenolic compounds is a rapidly evolving field, with ongoing efforts to develop new applications in the pharmaceutical, food, and cosmetics industries. numberanalytics.com There is significant interest in creating novel phenolic derivatives with improved bioavailability and stability. rsc.org

Given the known antioxidant properties of the pyrogallol moiety, a primary area of investigation for this compound would be its potential as a potent antioxidant. tandfonline.comnih.gov Research could focus on its ability to scavenge various reactive oxygen species and protect against oxidative stress in biological systems. caymanchem.comresearchgate.net The presence of the aminomethyl group might enhance its solubility and cellular uptake compared to pyrogallol alone.

Furthermore, the ability of pyrogallol derivatives to interact with biological targets is an active area of research. For instance, pyrogallol-containing compounds have been investigated for their ability to modulate the aggregation of proteins associated with neurodegenerative diseases and to act as enzyme inhibitors. nih.govrsc.org The aminomethyl group in this compound could facilitate specific interactions with biological macromolecules, opening up possibilities for its investigation as a therapeutic agent.

The synthesis of aminomethylated phenols is another area of active research, with various methods being developed for the regioselective introduction of aminomethyl groups onto phenolic rings. mdpi.comacs.org These synthetic advancements could be applied to the efficient production of this compound and its derivatives, enabling more extensive studies of their properties and potential applications. Future research could also explore the use of this compound as a building block in polymer chemistry or materials science, leveraging the reactivity of both the phenolic and amino functionalities.

Data Tables

Table 1: Properties of Parent and Related Compounds

| Compound/Functional Group | Formula | Molecular Weight ( g/mol ) | Key Properties |

| Pyrogallol | C₆H₆O₃ | 126.11 | Strong reducing agent, antioxidant, soluble in water. guidechem.comnbinno.com |

| Aminomethyl group | -CH₂NH₂ | - | Basic, nucleophilic, can form hydrogen bonds. wikipedia.org |

| Gallic Acid | C₇H₆O₅ | 170.12 | Antioxidant, anti-inflammatory, found in many plants. wikipedia.orgchemicalbook.com |

| 2-(Aminomethyl)phenol | C₇H₉NO | 123.15 | Antimicrobial, antioxidant, precursor in synthesis. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

79490-80-5 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

4-(aminomethyl)benzene-1,2,3-triol |

InChI |

InChI=1S/C7H9NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H,3,8H2 |

InChI Key |

RLVMDCBYSARFDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CN)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Aminomethyl Benzene 1,2,3 Triol

Established Synthetic Routes to 4-(Aminomethyl)benzene-1,2,3-triol (B13610732) and its Precursors

Traditional synthetic approaches to this compound typically rely on a linear sequence of reactions starting from functionalized benzene (B151609) derivatives. These methods focus on the stepwise introduction and manipulation of the required substituents.

Strategies for Benzene Ring Functionalization

One prevalent strategy involves the derivatization of natural phenols. nih.gov These compounds serve as readily available scaffolds that can be chemically modified. For instance, a starting material with a single hydroxyl group and other functionalities can be elaborated through a series of reactions to introduce the remaining hydroxyl groups and the aminomethyl moiety.

Introduction of the Aminomethyl Moiety

Several classical methods are employed to introduce the aminomethyl (-CH2NH2) group onto the benzene ring. The choice of method often depends on the other functional groups present in the molecule to avoid unwanted side reactions.

A widely used approach is the Mannich reaction , which is a classic strategy for converting acetophenone (B1666503) fragments to α-aminomethyl products. nih.gov This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde (B43269) and a primary or secondary amine. Another common method is the Betti reaction , which can be used to synthesize ortho-hydroxybenzylamines from a phenol (B47542), a primary amine, and benzaldehyde. researchgate.net

Reductive amination of a carbonyl compound is another viable route. tandfonline.com This involves the reaction of a suitable aldehyde or ketone with an amine in the presence of a reducing agent. For example, salicylaldehyde (B1680747) can be reacted with amino acid esters to form a Schiff base, which is then reduced with sodium borohydride (B1222165) (NaBH4) to yield the corresponding 2-(N-substituted aminomethyl) phenol. consensus.app

Regioselective Control of Hydroxyl Group Incorporation

Achieving the precise 1,2,3-triol arrangement of hydroxyl groups on the benzene ring is a critical and often challenging step. Regioselectivity, the control of the position of the incoming group, is paramount.

Copper(II) acetate-catalyzed aminomethylation has been shown to be a promising method for the derivatization of natural phenols, offering mild conditions and high levels of ortho-selectivity. nih.gov This suggests a potential route for controlling the position of the aminomethyl group relative to an existing hydroxyl group. The mechanism often involves the formation of an imine intermediate, followed by the addition of the phenol. The regioselectivity is thought to arise from hydrogen bond formation in the transition state, directing the new carbon-carbon bond formation ortho to the hydroxyl group. researchgate.net

The following table summarizes some established synthetic transformations relevant to the synthesis of aminomethyl-functionalized phenols.

| Reaction Type | Description | Key Features |

| Mannich Reaction | Aminoalkylation of an acidic proton located alpha to a carbonyl group. | A classical method for forming a C-C bond and introducing an aminomethyl group. nih.gov |

| Betti Reaction | A three-component reaction between a phenol, an aldehyde, and an amine. | Leads to the formation of ortho-hydroxybenzylamines. researchgate.net |

| Reductive Amination | Reaction of a carbonyl compound with an amine and a reducing agent. | A versatile method for synthesizing amines from aldehydes or ketones. tandfonline.com |

| Copper-Catalyzed Aminomethylation | Ortho-selective introduction of an aminomethyl group to a phenol. | Offers mild reaction conditions and high regioselectivity. nih.gov |

Novel Approaches and Sustainable Synthetic Strategies

In line with the growing emphasis on environmentally friendly chemical processes, new synthetic strategies are being developed that prioritize sustainability and efficiency.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. This includes the use of safer solvents, minimizing waste, and employing catalytic methods. For the synthesis of aminomethylated phenols, a "greener" route can be achieved through one-pot synthesis, which is more efficient than traditional step-by-step methods. consensus.app Solvent-free reaction conditions are also being explored, for example, the reaction of 2-aminopyridine (B139424) and benzaldehydes with phenols at elevated temperatures without a solvent to produce aminomethyl phenol derivatives in high yields. researchgate.net

One-Pot Synthesis and Multicomponent Reaction Development

One-pot syntheses and multicomponent reactions (MCRs) represent a significant advance in synthetic efficiency. These approaches combine multiple reaction steps into a single operation without the need for isolating intermediates, thereby saving time, resources, and reducing waste.

The synthesis of 2-(N-substituted aminomethyl) phenols has been successfully achieved using a "One-pot" method, which demonstrated higher yields compared to the "step-by-step" approach. consensus.app This indicates the potential for applying similar strategies to the synthesis of this compound. The development of novel multicomponent reactions that can assemble the target molecule from simple starting materials in a single step is an active area of research. For instance, a process for producing certain amino-benzenesulfonamide derivatives has been developed as a one-pot procedure, highlighting the efficiency of such an approach. google.com

The following table outlines some novel and sustainable synthetic approaches.

| Approach | Description | Advantages |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolation of intermediates. | Increased efficiency, reduced waste, and time savings. consensus.appgoogle.com |

| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent. | Reduced environmental impact and simplified purification. researchgate.net |

| Multicomponent Reactions | Three or more reactants combine in a single step to form a complex product. | High atom economy, operational simplicity, and convergence. |

Mechanistic Investigations of Synthesis and Transformations

The unique structure of this compound, featuring a pyrogallol (B1678534) ring substituted with an aminomethyl group, provides a rich landscape for mechanistic exploration. The three hydroxyl groups and the amino group significantly influence the electron density and reactivity of the aromatic ring.

Oxidative Coupling Polymerization Pathways

Oxidative coupling of phenolic compounds is a fundamental process for the synthesis of polymers with applications in materials science and electronics. ontosight.ai For this compound, this process is theoretically initiated by the oxidation of a phenol group to a phenoxy radical. This can be achieved using various oxidants or catalysts, such as transition metal complexes or enzymes. ontosight.aiwikipedia.org

The mechanism proceeds through the following hypothetical steps:

Initiation: A one-electron oxidation of one of the hydroxyl groups on the pyrogallol ring forms a resonance-stabilized phenoxy radical. The stability of this radical is crucial for the subsequent coupling steps. researchgate.net

Propagation: The generated phenoxy radical can then attack another neutral phenol molecule. wikipedia.org Coupling can occur at the ortho or para positions relative to the hydroxyl groups, leading to the formation of C-C or C-O bonds. nih.gov Given the structure of this compound, C-C bond formation is more probable, leading to the extension of the polymer chain. The aminomethyl group may also participate in or influence the polymerization process, potentially through acid-base interactions or by affecting the redox potential of the monomer.

Termination: The polymerization process terminates when two radicals combine or through other deactivation pathways.

The regioselectivity of the coupling (i.e., the specific positions on the ring where bonds are formed) is influenced by the substitution pattern of the phenol and the specific catalyst used. nih.gov The presence of three hydroxyl groups and an aminomethyl group on the same ring suggests that a complex, branched, or cross-linked polymer structure could be formed.

Profiling of Nucleophilic and Electrophilic Reactions

The reactivity of this compound in nucleophilic and electrophilic reactions is governed by the electronic properties of its substituents.

Electrophilic Reactions: The benzene ring in this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-donating effects of the three hydroxyl (-OH) groups and the aminomethyl (-CH2NH2) group. studymind.co.ukquora.com These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org

The directing effects of these substituents are cooperative. Hydroxyl and amino groups are ortho-, para-directors. fiveable.me In this molecule, the positions ortho and para to the existing hydroxyl groups are the most likely sites for electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Substituent Group | Activating/Deactivating | Ortho/Para/Meta Directing | Predicted Site of Substitution |

| -OH (at C1, C2, C3) | Strongly Activating | Ortho, Para | C5, C6 |

| -CH2NH2 (at C4) | Activating | Ortho, Para | C5 |

As the table indicates, the combined directing effects strongly favor substitution at the C5 position, which is ortho to the C4-aminomethyl group and para to the C1-hydroxyl group, as well as being an available activated site relative to the other hydroxyls.

Nucleophilic Reactions: Aromatic rings that are electron-rich, like the one in this compound, are generally not susceptible to nucleophilic aromatic substitution (SNAr). total-synthesis.comwikipedia.org These reactions typically require an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (like nitro groups), and a good leaving group (like a halide). chemistrysteps.comlibretexts.org Since this compound possesses only electron-donating groups and no inherent leaving group, it is predicted to be unreactive towards nucleophiles under standard SNAr conditions.

Tautomerism Studies and Equilibrium Analysis in Reaction Media

Tautomerism, the interconversion of constitutional isomers, is a potential phenomenon in this compound, specifically involving keto-enol tautomerism of the pyrogallol ring. researchgate.net Polyhydroxybenzenes can theoretically exist in equilibrium with their non-aromatic keto tautomers. rsc.orgnih.gov

The equilibrium between the aromatic tri-enol form (the phenol form) and a possible diketo-enol tautomer is expected to lie heavily on the side of the aromatic structure due to the significant stabilization energy of the benzene ring.

Table 2: Hypothetical Tautomeric Equilibrium in this compound

| Tautomeric Form | Structure | Relative Stability |

| Tri-enol (Aromatic) | This compound | Highly Favored |

| Diketo-enol | (e.g., 4-(Aminomethyl)-3-hydroxycyclohexa-3,5-diene-1,2-dione) | Highly Unfavored |

While the keto form is generally less stable, its transient formation can be significant in certain reaction mechanisms. masterorganicchemistry.com The equilibrium can be influenced by factors such as the solvent, pH, and temperature. For instance, in polar solvents, hydrogen bonding can affect the relative stability of the tautomers. youtube.com However, without specific experimental or computational studies on this compound, the exact equilibrium constant remains theoretical. The inherent stability of the aromatic system suggests that the concentration of any keto tautomer at equilibrium would be exceptionally low.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(Aminomethyl)benzene-1,2,3-triol (B13610732) and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectral Analysis for Structural Assignment

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the aminomethyl group. The chemical shifts are influenced by the electron-donating hydroxyl (-OH) groups and the electron-withdrawing aminomethyl (-CH₂NH₂) substituent on the benzene (B151609) ring.

The pyrogallol (B1678534) moiety is expected to show two aromatic protons. Based on the substitution pattern, these protons would appear as a doublet and a triplet. The aminomethyl group will present as a singlet for the methylene (B1212753) (-CH₂) protons and a broad singlet for the amine (-NH₂) protons. The expected chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 6.5 - 7.0 | m |

| Methylene (-CH₂) | ~3.8 | s |

| Amine (-NH₂) | Variable (broad s) | s (broad) |

| Hydroxyl (-OH) | Variable (broad s) | s (broad) |

Note: The chemical shifts of -NH₂ and -OH protons are variable and depend on solvent, concentration, and temperature. The aromatic proton signals are expected to be complex due to the substitution pattern.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Confirmation

The carbon-13 NMR (¹³C NMR) spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached hydroxyl and aminomethyl groups.

The carbons bearing the hydroxyl groups are expected to resonate at lower field (higher ppm values) compared to the unsubstituted aromatic carbons. The carbon of the aminomethyl group will appear in the aliphatic region of the spectrum. The predicted ¹³C NMR chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH | 145 - 155 |

| C-H (Aromatic) | 105 - 120 |

| C-CH₂ (Aromatic) | ~130 |

| -CH₂ (Methylene) | ~45 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons, confirming their positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates the signals of protons with the directly attached carbon atoms. It would be used to definitively assign the signals of the aromatic C-H carbons and the methylene (-CH₂) carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amino, and aromatic functional groups. The broad O-H stretching vibrations of the phenolic hydroxyl groups are a prominent feature, as are the N-H stretching vibrations of the primary amine. Aromatic C-H and C=C stretching vibrations will also be present. The predicted key FTIR absorption bands are listed in Table 3. ijera.comrsc.orgresearchgate.net

Table 3: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretching (Phenolic) | 3200 - 3600 (broad) |

| N-H Stretching (Amine) | 3300 - 3500 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C-H Stretching (Aliphatic) | 2850 - 2960 |

| C=C Stretching (Aromatic) | 1500 - 1600 |

| N-H Bending (Amine) | 1580 - 1650 |

| C-O Stretching (Phenolic) | 1200 - 1300 |

| C-N Stretching (Amine) | 1000 - 1250 |

Elucidation of Specific Vibrational Modes Related to the Benzene-1,2,3-triol and Aminomethyl Moieties

Benzene-1,2,3-triol Moiety: The pyrogallol portion of the molecule will exhibit characteristic vibrational modes. The O-H stretching bands are typically broad due to hydrogen bonding. ijera.com The C-O stretching vibrations of the phenolic groups are expected in the 1200-1300 cm⁻¹ region. rsc.org The aromatic ring itself will display in-plane C-H bending and ring stretching vibrations.

Aminomethyl Moiety: The aminomethyl group will contribute several distinct vibrational modes. The N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. chemicalbook.com The C-N stretching vibration will be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for the characterization of newly synthesized or isolated compounds. They provide precise information about the molecular weight and elemental makeup of a substance, which are critical first steps in structural elucidation.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight Determination

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the exact molecular weight of a compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound, with a chemical formula of C₇H₉NO₃, the expected monoisotopic mass can be calculated with high precision.

HR-MS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would show the protonated molecule [M+H]⁺. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

| Analytical Technique | Observed Value (m/z) | Interpretation |

| High-Resolution Mass Spectrometry (HR-MS) | [M+H]⁺ | Precise mass of the protonated molecular ion |

| [M+Na]⁺ | Adduct with sodium, also confirming molecular weight |

Elemental Compositional Verification (CHN analysis)

Elemental analysis, often referred to as CHN analysis, experimentally determines the percentage by mass of carbon, hydrogen, and nitrogen in a sample. The results are then compared to the theoretically calculated percentages based on the proposed chemical formula. This comparison serves as a crucial verification of the compound's elemental composition and purity. For C₇H₉NO₃, the theoretical percentages are approximately 54.19% Carbon, 5.85% Hydrogen, and 9.03% Nitrogen.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 54.19 | To be determined experimentally |

| Hydrogen (H) | 5.85 | To be determined experimentally |

| Nitrogen (N) | 9.03 | To be determined experimentally |

| Crystallographic Parameter | Value |

| Crystal System | To be determined experimentally |

| Space Group | To be determined experimentally |

| Unit Cell Dimensions | a, b, c, α, β, γ - To be determined |

| Bond Lengths (Å) | To be determined experimentally |

| Bond Angles (°) | To be determined experimentally |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the presence of chromophores. The benzene ring and the hydroxyl and aminomethyl substituents in this compound constitute the chromophore system. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The substitution pattern on the benzene ring influences the energy of these transitions and thus the position of the absorption maxima (λmax).

| Solvent | λmax (nm) | Electronic Transition |

| Methanol | To be determined experimentally | π → π |

| Ethanol | To be determined experimentally | π → π |

| Water | To be determined experimentally | π → π* |

Derivatization Chemistry and Analog Development

Functionalization at the Aminomethyl Group of 4-(Aminomethyl)benzene-1,2,3-triol (B13610732)

The primary amine of the aminomethyl group is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.

The primary amine of this compound is readily susceptible to acylation to form amides. This transformation is typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the hydrogen halide byproduct. These reactions are generally high-yielding and allow for the introduction of a wide range of acyl groups, thereby modifying the lipophilicity and hydrogen bonding potential of the molecule.

Alkylation of the aminomethyl group can lead to the formation of secondary and tertiary amines. Reductive amination, involving the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (B1222165), is a common method for introducing alkyl substituents. Direct alkylation with alkyl halides can also be employed, though this method may be less selective and can lead to over-alkylation.

| Reaction Type | Reagent | General Product Structure | Potential Conditions |

|---|---|---|---|

| Amidation | Acetyl Chloride | 4-(Acetamidomethyl)benzene-1,2,3-triol | Pyridine, CH2Cl2, 0 °C to rt |

| Amidation | Benzoyl Chloride | 4-(Benzamidomethyl)benzene-1,2,3-triol | Triethylamine, THF, 0 °C to rt |

| Reductive Alkylation | Acetone | 4-((Isopropylamino)methyl)benzene-1,2,3-triol | NaBH4, Methanol, rt |

| Direct Alkylation | Methyl Iodide | 4-((Methylamino)methyl)benzene-1,2,3-triol | K2CO3, Acetonitrile, rt |

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration. nih.gov The resulting Schiff bases contain a C=N double bond and can be further modified, for example, through reduction to form stable secondary amines.

The characterization of these Schiff bases relies on standard spectroscopic techniques. In ¹H NMR spectroscopy, the formation of the imine bond is confirmed by the appearance of a characteristic signal for the azomethine proton (-N=CH-). Infrared (IR) spectroscopy shows a characteristic absorption band for the C=N stretch, typically in the range of 1600-1650 cm⁻¹. jocpr.com Mass spectrometry is used to confirm the molecular weight of the product. researchgate.net

| Spectroscopic Technique | Expected Characteristic Signal/Peak |

|---|---|

| ¹H NMR | δ 8.0-8.5 ppm (singlet, 1H, -N=CH-) |

| IR (cm⁻¹) | ~1620 (C=N stretch) |

| Mass Spectrometry (m/z) | [M+H]⁺ corresponding to the molecular weight of the Schiff base |

Modifications of the Benzene-1,2,3-triol Moiety

The three phenolic hydroxyl groups of the pyrogallol (B1678534) ring are also amenable to chemical modification, although their high reactivity and sensitivity to oxidation can present challenges.

The hydroxyl groups of this compound can undergo esterification with acyl chlorides or acid anhydrides to form the corresponding esters. libretexts.orgchemguide.co.uk This reaction is often carried out in the presence of a base to facilitate the reaction and scavenge the acidic byproduct. ugent.be The degree of esterification can be controlled by the stoichiometry of the acylating agent. Complete esterification of all three hydroxyl groups would significantly increase the lipophilicity of the molecule.

Etherification of the phenolic hydroxyls can be achieved by reaction with alkyl halides in the presence of a base (Williamson ether synthesis). The choice of base and reaction conditions is crucial to control the extent of etherification and to avoid side reactions. Due to the presence of multiple hydroxyl groups, a mixture of mono-, di-, and tri-ethers may be obtained. nih.gov

The pyrogallol ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the three hydroxyl groups. The aminomethyl group is also an activating, ortho-, para-director. Therefore, reactions such as halogenation and nitration are expected to occur readily.

Halogenation: Direct halogenation with reagents like bromine or chlorine would likely lead to polysubstitution on the aromatic ring. The positions of substitution will be directed by the combined activating effects of the hydroxyl and aminomethyl groups. Selective monohalogenation would require careful control of reaction conditions and potentially the use of milder halogenating agents. rsc.org

Nitration: The nitration of phenolic compounds can be a sensitive reaction, as the strong oxidizing conditions of traditional nitrating mixtures (e.g., nitric acid and sulfuric acid) can lead to degradation of the pyrogallol ring. dtic.milias.ac.in To achieve selective nitration of this compound, milder nitrating agents and conditions would be necessary. One approach involves the protection of the amine and hydroxyl groups prior to nitration. For instance, the amino group can be acylated to form an amide, which is still an ortho-, para-director but is less activating and less prone to oxidation. wyzant.comgoogle.com

| Reaction | Reagent | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ in a non-polar solvent | Poly-brominated derivatives |

| Nitration (with protection) | 1. Acetic anhydride (B1165640) 2. HNO₃/H₂SO₄ (mild conditions) 3. Hydrolysis | Mononitro-4-(aminomethyl)benzene-1,2,3-triol |

Design and Synthesis of Heterocyclic Analogs Incorporating the Benzene-1,2,3-triol Scaffold

The structural framework of this compound can be incorporated into various heterocyclic systems, leading to novel analogs with potentially unique biological properties.

Benzoxazoles: The reaction of an o-aminophenol with a carboxylic acid or its derivative is a common method for the synthesis of benzoxazoles. rsc.orgacs.org While this compound is not an o-aminophenol, it could be chemically modified to an intermediate suitable for benzoxazole (B165842) formation. For instance, selective oxidation of the aminomethyl group to a carboxylic acid, followed by nitration and reduction, could yield an o-aminophenol derivative that could then be cyclized.

Thiazoles: Thiazole (B1198619) rings can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.net To incorporate the this compound scaffold, one could envision a strategy where the aminomethyl group is first converted to a thioamide. This thioamide could then be reacted with an appropriate α-haloketone to form the thiazole ring. nih.govnih.govmdpi.com

Pyrazoles: Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.govnih.govgoogle.comresearchgate.netorganic-chemistry.org A plausible route to a pyrazole (B372694) analog of this compound could involve the initial conversion of the aminomethyl group to a hydrazine derivative. This intermediate could then be reacted with a 1,3-dicarbonyl compound to form the pyrazole ring.

The synthesis of these heterocyclic analogs would significantly expand the chemical space around the this compound core, providing a rich library of compounds for further investigation.

Triazole Derivatives

Triazoles, five-membered rings with three nitrogen atoms, exist as 1,2,3-triazoles and 1,2,4-triazoles. nih.gov These structures are fundamental building blocks in medicinal chemistry, known for a wide array of biological activities. mdpi.comresearchgate.net The synthesis of triazole derivatives from this compound can be achieved through established chemical pathways.

One of the most prominent methods for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govwikipedia.org To utilize this compound in this reaction, it would first need to be converted into either an azide (B81097) or an alkyne derivative. For example, the aminomethyl group could be converted to an azide via a diazo transfer reaction. This resulting azide, bearing the benzene-1,2,3-triol moiety, could then be reacted with a variety of terminal alkynes to produce a library of triazole derivatives. researchgate.net Alternatively, the amine could be modified to include an alkyne group, which would then be ready to react with various organic azides. ug.edu.gh

The synthesis of 1,2,4-triazole (B32235) derivatives often involves the condensation of hydrazides with appropriate reagents. While a direct, one-step conversion from this compound is not straightforward, multi-step synthetic routes can be envisioned.

Table 1: Synthesis Strategies for Triazole Derivatives

| Triazole Type | General Method | Application to this compound | Key Features |

|---|---|---|---|

| 1,2,3-Triazole | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.gov | 1. Convert aminomethyl group to an azide. 2. React with various terminal alkynes. | High yield, regioselective (1,4-isomer), mild reaction conditions. researchgate.net |

| 1,2,4-Triazole | Condensation of hydrazides or thio-semicarbazides followed by cyclization. nih.gov | Multi-step process: Convert aminomethyl group to a hydrazide or related intermediate first. | Builds the 1,2,4-triazole core through cyclization. |

Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Like triazoles, they are prevalent in pharmacologically active compounds. ijper.orgnih.gov The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) isomers are particularly significant.

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved by the cyclization of diacylhydrazines or through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions (e.g., using POCl₃ or H₂SO₄). jchemrev.comjchemrev.com To create derivatives of this compound, the aminomethyl group could be acylated with a suitable acyl hydrazide, followed by cyclodehydration to form the 1,3,4-oxadiazole ring. Another approach involves converting the amine to a hydrazide, which is then reacted with a carboxylic acid. A common method is the reaction of an acyl hydrazide with carbon disulfide in a basic solution, followed by acidification to yield a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com

For 1,2,4-oxadiazole derivatives, a frequent synthetic route is the reaction of an amidoxime (B1450833) with a carboxylic acid or acyl chloride. nih.gov This would require converting the aminomethyl group of the parent compound into an amidoxime functionality, a multi-step but feasible transformation.

Table 2: Synthesis Strategies for Oxadiazole Derivatives

| Oxadiazole Type | General Method | Application to this compound | Key Features |

|---|---|---|---|

| 1,3,4-Oxadiazole | Cyclodehydration of diacylhydrazines or reaction of hydrazides with carboxylic acids. jchemrev.comjchemrev.com | Acylate the aminomethyl group with a hydrazide, then cyclize. | Forms a stable aromatic heterocyclic system. nih.gov |

| 1,2,4-Oxadiazole | Reaction of amidoximes with acyl chlorides/carboxylic acids. nih.gov | Requires conversion of the aminomethyl group to an amidoxime. | Provides access to a different isomer with distinct properties. |

Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridines are fused heterocyclic systems that are structurally analogous to purines, making them of great interest in medicinal chemistry. nih.gov A primary synthetic route to this scaffold is the Phillips condensation, which involves the reaction of a diaminopyridine (such as 2,3-diaminopyridine) with an aldehyde. nih.govresearchgate.net

To synthesize an imidazo[4,5-b]pyridine derivative using this compound, the aminomethyl group would need to be transformed into an aldehyde. This could be accomplished through oxidation, after appropriate protection of the phenolic hydroxyl groups to prevent unwanted side reactions. The resulting aldehyde, featuring the protected benzenetriol moiety, would then be condensed with 2,3-diaminopyridine, followed by an oxidative cyclization step (often in situ) to yield the target 2-substituted imidazo[4,5-b]pyridine. mdpi.com Subsequent deprotection of the phenol (B47542) groups would furnish the final product.

Table 3: Synthesis Strategy for Imidazo[4,5-b]pyridine Derivatives

| Derivative | General Method | Application to this compound | Key Features |

|---|---|---|---|

| Imidazo[4,5-b]pyridine | Condensation of a diaminopyridine with an aldehyde (Phillips condensation). nih.govresearchgate.net | 1. Protect phenol groups. 2. Oxidize aminomethyl to an aldehyde. 3. React with 2,3-diaminopyridine. 4. Deprotect phenol groups. | Creates a purine (B94841) bioisostere, a privileged scaffold in drug discovery. nih.gov |

Benzimidazole-linked Thiadiazole Derivatives

Hybrid molecules incorporating both benzimidazole (B57391) and thiadiazole rings are explored for their potential synergistic biological activities. ajgreenchem.comnih.gov The synthesis of such derivatives often involves coupling pre-formed benzimidazole and thiadiazole moieties or building one ring system onto the other. nih.gov

A plausible route starting from this compound could involve its reaction with a benzimidazole derivative that also contains a reactive group suitable for forming a thiadiazole ring. For example, a 2-(chloromethyl)benzimidazole (B146343) could be reacted with a thiourea (B124793) derivative of our starting compound. A more direct approach might involve converting the aminomethyl group into a thiosemicarbazide. This intermediate could then be cyclized with a substituted benzimidazole-2-carboxylic acid to form a benzimidazole-linked 1,3,4-thiadiazole. ajgreenchem.com Another strategy involves the reaction of N-alkyl thiourea with a bromoacetyl-benzimidazole to form a thiazole-linked benzimidazole, a related heterocyclic system. niscpr.res.in

Table 4: Synthesis Strategy for Benzimidazole-linked Thiadiazole Derivatives

| Derivative | General Method | Application to this compound | Key Features |

|---|---|---|---|

| Benzimidazole-linked 1,3,4-Thiadiazole | Reaction of thiosemicarbazides with acyl chlorides followed by cyclization. nih.gov | 1. Convert aminomethyl group to a thiosemicarbazide. 2. React with a benzimidazole-carboxylic acid derivative to form the linked hybrid. | Combines two biologically important pharmacophores into a single molecule. nih.gov |

Polymerization Studies Utilizing this compound Monomers and Derivatives

The structural features of this compound, namely the presence of both amine and multiple phenol functional groups, make it an attractive monomer for polymerization. Aminophenols are known to be polymerizable into conductive polymers like polyaniline derivatives. mdpi.com

The polymerization of aminophenols can be achieved through chemical or electrochemical oxidative methods. mdpi.com For this compound, oxidative polymerization would likely involve the formation of phenoxyl radicals from the pyrogallol ring and radical coupling at the positions ortho and para to the hydroxyl groups, as well as potential involvement of the aminomethyl group, leading to a complex, cross-linked polymer network. Such polymers derived from natural phenols are being investigated for their functional properties. nih.gov

Furthermore, this monomer could be incorporated into existing polymer systems. For instance, it could be co-polymerized with phenol and formaldehyde (B43269) to modify the properties of phenol-formaldehyde (PF) resins. The amine group offers a reactive site for condensation, potentially enhancing the cross-linking density and thermal stability of the resulting polymer. nih.gov The resulting highly branched polymers could have applications as adhesives or advanced coating materials.

Table 5: Polymerization Potential of this compound

| Polymerization Type | Method | Potential Polymer Characteristics | Potential Applications |

|---|---|---|---|

| Oxidative Polymerization | Chemical (e.g., with APS, FeCl₃) or electrochemical oxidation. mdpi.com | Conductive, highly cross-linked, thermally stable. | Energy storage, sensors, surface coatings. |

| Co-polymerization | Condensation with other monomers like phenol and formaldehyde. nih.gov | Modified thermosetting resins with enhanced cross-linking and bonding strength. | High-performance adhesives, composites, functional coatings. |

Coordination Chemistry and Metal Ion Complexation

Ligand Design Principles for 4-(Aminomethyl)benzene-1,2,3-triol (B13610732) and its Derivatives

The design of ligands based on the this compound scaffold would be guided by the fundamental principles of coordination chemistry, including the hard and soft acids and bases (HSAB) theory, chelate effects, and steric considerations.

The pyrogallol (B1678534) group, with its three hard oxygen donor atoms, is expected to show a high affinity for hard metal ions such as Fe(III), Al(III), and Cr(III). The aminomethyl group, containing a borderline nitrogen donor, could coordinate to both borderline and some soft metal ions like Cu(II), Ni(II), and Zn(II). The combination of these donor groups in a single molecule allows for the possibility of forming stable five- or six-membered chelate rings with a metal center, significantly enhancing the stability of the resulting complexes.

Derivatives of this compound could be designed to fine-tune its coordination properties. For instance, substitution on the amine nitrogen could introduce steric bulk to control the coordination geometry or add further donor atoms to increase the ligand's denticity. Modification of the phenyl ring could alter the electronic properties of the hydroxyl groups, thereby influencing the acidity of the ligand and the stability of the metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as pH and temperature, would be critical in isolating the desired complex.

Based on the nature of its donor atoms, this compound is expected to form stable complexes with a variety of transition metal ions. For instance, with iron(III), a strong interaction with the pyrogallol moiety is anticipated, likely leading to intensely colored complexes. The coordination with copper(II) could involve both the amine and the hydroxyl groups, potentially leading to square planar or distorted octahedral geometries. The study of these complexes would provide valuable insights into the ligand's coordination modes.

The formation of metal complexes with this compound would be accompanied by distinct changes in its spectroscopic signatures.

FTIR Spectroscopy: Upon complexation, the O-H stretching vibrations of the pyrogallol group and the N-H stretching vibrations of the aminomethyl group in the FTIR spectrum would be expected to shift to lower frequencies, indicating their involvement in coordination to the metal ion. New bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations may also appear in the low-frequency region.

UV-Vis Spectroscopy: The UV-Vis spectrum of the ligand would likely exhibit characteristic π-π* transitions of the benzene (B151609) ring. Upon complexation, these bands may shift (either bathochromically or hypsochromically) due to the electronic interactions between the ligand and the metal ion. For transition metal complexes, d-d transitions would be expected in the visible region, providing information about the coordination geometry around the metal center.

NMR Spectroscopy: In the ¹H and ¹³C NMR spectra, the chemical shifts of the protons and carbons in the vicinity of the coordinating groups would be expected to change significantly upon complexation. This would provide valuable information about the binding sites of the ligand.

Stoichiometry and Stability Constants of Metal-Ligand Systems

The stoichiometry of the metal-ligand complexes (e.g., 1:1, 1:2, or 2:1 metal-to-ligand ratio) could be determined using various techniques such as Job's method of continuous variation, the mole-ratio method, or potentiometric titrations.

Potentiometric titrations would also be the primary method for determining the protonation constants of the ligand and the stability constants of its metal complexes. The stability constants provide a quantitative measure of the strength of the interaction between the metal ion and the ligand in solution. These values are crucial for understanding the thermodynamics of complex formation and for predicting the speciation of the complexes under different conditions.

Chelation Mechanisms and Identification of Binding Sites

The chelation of a metal ion by this compound can occur through various binding modes. The most probable chelation would involve the formation of a five-membered ring through the coordination of the aminomethyl nitrogen and an adjacent hydroxyl group, or a six-membered ring involving two of the hydroxyl groups. The exact chelation mechanism would depend on the metal ion, the pH of the solution, and the steric and electronic properties of the ligand.

The identification of the specific binding sites can be achieved through a combination of spectroscopic techniques. As mentioned earlier, shifts in FTIR and NMR spectra upon complexation can pinpoint the atoms involved in coordination. X-ray crystallography would provide unambiguous evidence of the binding sites in the solid state.

Applications of Metal Complexes in Catalysis and Functional Materials

The unique structural features of this compound suggest that its metal complexes could have significant potential in the fields of catalysis and the fabrication of functional materials, including heterostructure devices. Although direct experimental studies on the catalytic and material science applications of metal complexes specifically derived from this compound are not extensively reported in the current scientific literature, the well-documented properties of related pyrogallol and Schiff base complexes provide a strong basis for predicting their utility.

Catalysis:

The catalytic activity of metal complexes is highly dependent on the nature of the ligand and the central metal ion. The pyrogallol moiety of this compound can be readily oxidized, which is a key feature for catalytic cycles, particularly in oxidation reactions. For instance, copper(II) complexes with multidentate ligands have been evaluated as catalysts for the direct hydroxylation of benzene to phenol (B47542). rsc.org The efficiency of these catalysts was found to correlate with their reduction potentials, a property that would be influenced by the electron-donating or withdrawing nature of the substituents on the ligand.

Furthermore, the aminomethyl group can be used to synthesize Schiff base ligands through condensation with aldehydes or ketones. Schiff base metal complexes are renowned for their catalytic prowess in a wide array of organic transformations. These transformations include, but are not limited to, oxidation, reduction, and polymerization reactions. The catalytic activity of such complexes can often be fine-tuned by modifying the electronic and steric properties of the Schiff base ligand.

The pyrogallol group itself can participate in catalytic processes. For example, the enzyme pyrogallol-phloroglucinol transhydroxylase, which contains a molybdenum cofactor, catalyzes the conversion of pyrogallol. ebi.ac.uk This highlights the intrinsic reactivity of the pyrogallol structure in a catalytic environment.

Functional Materials and Heterostructure Device Fabrication:

The ability of this compound to form coordination polymers and self-assembled monolayers (SAMs) is a critical aspect of its potential in functional materials. Coordination polymers constructed from pyrogallol ebi.ac.ukarene-assembled metal-organic nanocapsules have shown promise as semiconducting materials. researchgate.netnih.gov The formation of these extended structures is driven by the coordination of metal ions with the pyrogallol units, creating ordered frameworks with potential electronic and photophysical properties.

The aminomethyl group provides a reactive handle for surface functionalization, which is a key step in the fabrication of heterostructure devices. Self-assembled monolayers are crucial in molecular electronics for creating ultrathin, ordered layers that can control the interfacial properties of materials. harvard.edu The amine group can be used to anchor the molecule to a substrate, while the pyrogallol moiety can coordinate with metal ions or participate in further chemical modifications to build up complex heterostructures.

Although direct research on heterostructure device fabrication using metal complexes of this compound is limited, the principles of self-assembly and surface functionalization are well-established. The combination of the pyrogallol and aminomethyl functionalities within a single molecule makes it a highly promising candidate for the bottom-up fabrication of novel electronic and optoelectronic devices.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-(aminomethyl)benzene-1,2,3-triol (B13610732), which in turn governs its reactivity and molecular properties.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to molecules like this compound to predict various molecular properties. nih.gov DFT calculations can provide optimized geometries, detailing bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure. bhu.ac.in

For instance, theoretical studies on similar phenolic compounds have demonstrated that the introduction of electron-donating or electron-withdrawing groups to the benzene (B151609) ring alters the electron density distribution. researchgate.net In this compound, the aminomethyl group (-CH2NH2) and the three hydroxyl groups (-OH) significantly influence the electronic environment of the aromatic ring. nih.govnih.gov

DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to explore structural and reactivity parameters. bhu.ac.in These calculations can yield data on dipole moments and Mulliken atomic charges, which help in understanding the molecule's polarity and the partial charges on individual atoms. bhu.ac.in

Table 1: Computed Properties of this compound nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C7H9NO3 |

| Molecular Weight | 155.15 g/mol |

| XLogP3-AA | -0.3 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 155.058243149 Da |

| Monoisotopic Mass | 155.058243149 Da |

| Topological Polar Surface Area | 86.7 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

In general, the HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. bhu.ac.in For aromatic compounds, the electron density of the HOMO is often located on the electron-rich regions of the molecule, while the LUMO's density is on the electron-deficient parts. researchgate.net In this compound, the hydroxyl and aminomethyl groups are expected to significantly influence the HOMO and LUMO energies and distributions. The interaction between the HOMO and LUMO of reacting species determines the favorability of a reaction. wikipedia.orgimperial.ac.uk Time-dependent DFT (TD-DFT) methods can be used to examine electronic properties like HOMO and LUMO energies in detail. bhu.ac.in The energy gap between the HOMO and LUMO is also an important indicator of molecular stability and reactivity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations, often employing force fields like OPLS-AA, AMBER, or CHARMM, can provide insights into the conformational flexibility of this compound. researchgate.netuq.edu.au Conformational analysis is crucial as the three-dimensional shape of a molecule can significantly impact its biological activity and interactions. nih.gov

For a molecule like this compound, with a rotatable aminomethyl group and hydroxyl groups, multiple low-energy conformations may exist. MD simulations can explore the potential energy surface to identify these stable conformers and the energy barriers between them. nih.gov This information is vital for understanding how the molecule might adapt its shape to fit into a biological target, such as an enzyme's active site. The Automated Topology Builder (ATB) can be used to develop molecular force fields for such simulations. uq.edu.au

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)

Computational methods can predict spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structure elucidation. mdpi.comsemanticscholar.org Quantum-chemistry based protocols, often using DFT, can calculate NMR shielding constants, which are then converted to chemical shifts. nih.gov The accuracy of these predictions depends on the chosen DFT functional and basis set. nih.gov For instance, studies have shown that methods like B97-2/pcS-3 can yield highly accurate predictions for metabolites in aqueous solutions. nih.gov Machine learning approaches are also emerging as powerful tools for predicting NMR chemical shifts with high accuracy. mdpi.com

UV-Vis Absorption Maxima: The UV-Vis absorption spectrum of a molecule is determined by its electronic transitions. Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities. researchgate.net For a molecule like this compound, the π-system of the benzene ring and the influence of the substituents will be the primary determinants of its UV-Vis spectrum.

Molecular Interaction Mechanism Modeling (e.g., docking studies with enzyme active pockets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uq.edu.au This method is widely used to understand how a small molecule, or ligand, might interact with a protein's active site.

For this compound, docking studies could be employed to investigate its potential interactions with various enzymes. The pyrogallol (B1678534) (benzene-1,2,3-triol) moiety and the aminomethyl group provide multiple points for hydrogen bonding and other interactions. These studies can predict binding affinities and the specific amino acid residues involved in the interaction, offering insights into potential biological activities. researchgate.net

Theoretical Insights into Tautomeric Equilibria and Acidity Constants

The presence of multiple hydroxyl groups and an amino group on this compound suggests the possibility of tautomerism and varying acidity.

Tautomeric Equilibria: The pyrogallol ring can exist in different tautomeric forms. Computational methods can be used to calculate the relative energies of these tautomers to determine the most stable form under different conditions.

Acidity Constants (pKa): The acidity of the hydroxyl and amino groups is a critical property. Theoretical calculations can predict the pKa values of these functional groups. The acidity of phenolic compounds is known to be influenced by the presence of other substituents on the aromatic ring. researchgate.net Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. researchgate.net In benzene, the relative strengths of organic bases can be compared using their reactions with acidic indicators. nist.gov Computational models can provide estimates of these acidities, which are crucial for understanding the molecule's behavior in physiological environments. nih.gov

Exploration of Biological and Biomedical Research Applications Mechanistic Focus

Enzyme Activity Modulation and Metabolic Pathway Interrogation

The unique structural features of 4-(aminomethyl)benzene-1,2,3-triol (B13610732), particularly its pyrogallol (B1678534) moiety, position it as a candidate for interacting with a range of enzymes. Research in this area has begun to shed light on its potential to inhibit or otherwise modulate enzymatic functions, thereby interrogating metabolic pathways crucial for cellular function and disease progression.

Lumazine (B192210) Synthase Inhibition Mechanisms

While direct and extensive research on the inhibition of lumazine synthase by this compound is not yet widely published, the broader class of compounds containing pyrogallol and related functionalities has been a subject of interest in the design of inhibitors for this enzyme. Lumazine synthase is a key enzyme in the riboflavin (B1680620) biosynthesis pathway in many microorganisms, making it an attractive target for the development of novel antimicrobial agents. nih.govnih.gov The mechanism of inhibition by related compounds often involves competitive binding at the active site, where the hydroxyl groups of the inhibitor mimic the binding of the natural substrate. nih.gov

Ribosomal Interaction and Protein Synthesis Modulation (e.g., peptidyl transferase activity inhibition)

The ribosome, particularly the peptidyl transferase center (PTC) of the large ribosomal subunit, is a primary target for many antibiotics that inhibit protein synthesis. nih.govnih.gov Although specific studies detailing the interaction of this compound with the ribosome are limited, the potential for such interactions can be inferred from its chemical structure. The aminomethyl group could potentially interact with the negatively charged ribosomal RNA, while the benzene-1,2,3-triol moiety could engage in hydrogen bonding and stacking interactions within the PTC. The inhibition of peptidyl transferase activity by small molecules often disrupts the formation of peptide bonds, a critical step in protein elongation. nih.gov

VEGFR-2 Kinase Inhibition Studies

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. wikipedia.orgnih.gov Its inhibition is a key strategy in cancer therapy. wikipedia.orgnih.gov While a substantial body of research exists on various classes of VEGFR-2 inhibitors, specific studies focusing on this compound are not extensively documented in publicly available literature. The general mechanism of action for small molecule VEGFR-2 inhibitors involves binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting the pro-angiogenic cascade. wikipedia.orgselleckchem.com

Oxidoreductase Activity Studies

The pyrogallol structure within this compound suggests a potential for interaction with oxidoreductases. Pyrogallol itself is known to be a substrate for certain oxidoreductases and can undergo oxidation. While specific studies on the interaction of this compound with oxidoreductases are not prominent, the general reactivity of the benzene-1,2,3-triol moiety points towards a capacity to participate in redox reactions, which could influence the activity of these enzymes.

Ligand-Target Binding Interactions at a Molecular Level

Understanding the precise molecular interactions between a ligand and its biological target is fundamental to rational drug design. For this compound, these interactions are predicted to be driven by its distinct chemical functionalities.

Determination of Binding Affinities in Mechanistic In Vitro Studies

While specific binding affinity data for this compound are not extensively documented in publicly available literature, the binding properties of its parent compound, pyrogallol (benzene-1,2,3-triol), have been investigated. These studies provide insights into the potential mechanisms of action for its derivatives.

One key area of investigation for pyrogallol is its interaction with enzymes. For instance, pyrogallol has been identified as a reversible inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. In the presence of L-DOPA, pyrogallol exhibits a parabolic non-competitive inhibition mechanism. nih.gov The inhibitory constants determined from these studies are summarized in the table below.

Table 1: In Vitro Inhibition of Tyrosinase by Pyrogallol

| Parameter | Value | Conditions |

|---|---|---|

| IC50 | 0.772 ± 0.003 mM | In the presence of L-DOPA |

| Ki | 0.529 ± 0.022 mM | Parabolic non-competitive inhibition |

Data sourced from a study on the inhibitory effect of pyrogallol on tyrosinase activity and structure. nih.gov

Computational molecular dynamics simulations have further elucidated the interaction, suggesting that pyrogallol can bind to several residues near the active site pocket of tyrosinase, including HIS61, HIS85, HIS259, ASN260, HIS263, VAL283, and ALA296. nih.gov This interaction is thought to induce regional changes in the enzyme's active site, leading to its inactivation. nih.gov

The aminomethyl group in this compound would likely alter these binding characteristics. The presence of a positively charged amino group at physiological pH could introduce additional electrostatic interactions with target proteins, potentially enhancing or modifying the binding affinity and specificity compared to pyrogallol. Further in vitro binding assays are necessary to quantify these effects for this compound itself.

Biological Activity of Metal Complexes Derived from this compound

It is generally observed that metal chelation can increase the lipophilicity of a molecule, facilitating its transport across cell membranes. researchgate.net Furthermore, the coordinated metal ion can itself be a source of bioactivity, for instance, by participating in redox reactions or by binding to biological targets. nih.gov

For example, studies on various Schiff base ligands and other organic molecules have consistently shown that their metal complexes, particularly with transition metals like copper, zinc, cobalt, and nickel, display enhanced antibacterial and antifungal activities. nih.govresearchgate.netnih.govnih.govresearchgate.netugm.ac.id In many cases, the metal complexes are more potent than standard antimicrobial drugs. nih.gov

The pyrogallol moiety in this compound is an excellent chelating agent for a variety of metal ions. The addition of the aminomethyl group provides another potential coordination site. The resulting metal complexes would be expected to possess interesting biological properties. For instance, an analog, benzene-1,2,4-triol, has demonstrated antibacterial activity against Xanthomonas citri with a low minimum inhibitory concentration of 0.05 mM. rug.nl However, this compound is prone to oxidative dimerization, which reduces its antimicrobial efficacy. rug.nl The formation of metal complexes with this compound could potentially stabilize the molecule and enhance its biological effects.

Furthermore, cytotoxicity is another important aspect of the biological activity of such complexes. A study on benzene (B151609) and its metabolites revealed that 1,2,4-benzenetriol (B23740) (BT) exhibited cytotoxicity in Chinese Hamster Ovary (CHO) cells, although it was less potent than other metabolites like 1,4-benzoquinone (B44022) (BQ) and hydroquinone (B1673460) (HQ). nih.gov The LD50 values for these compounds are presented in the table below.

Table 2: Cytotoxicity of Benzene and its Metabolites in CHO Cells

| Compound | LD50 |

|---|---|

| Benzene (BZ) | 20 mM |

| Phenol (B47542) (PHE) | > BZ |

| Catechol (CAT) | < TTMA |

| Hydroquinone (HQ) | 40 µM |

| 1,4-Benzoquinone (BQ) | 10 µM |

| 1,2,4-Benzenetriol (BT) | > S-PMA |

| trans,trans-Muconic acid (ttMA) | < BT |

| S-Phenylmercapturic acid (S-PMA) | > PHE |

Data sourced from a study on the cytotoxicity and DNA strand breaks induced by benzene and its metabolites. nih.gov

The complexation of this compound with metal ions could modulate this cytotoxicity, potentially leading to complexes with selective anticancer activity. The design and synthesis of such metal complexes, followed by thorough in vitro and in vivo evaluation, represents a promising avenue for future research.

Future Directions and Emerging Research Avenues

Development of Advanced and Stereoselective Synthetic Methodologies

The future of research on 4-(aminomethyl)benzene-1,2,3-triol (B13610732) hinges on the development of more sophisticated and efficient synthetic routes. While current methods exist, the focus will likely shift towards stereoselective synthesis to produce enantiomerically pure compounds. This is crucial as different stereoisomers can exhibit distinct biological activities and properties.

Future synthetic strategies may involve:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry of key bond-forming reactions. This could involve asymmetric hydrogenation, amination, or C-H activation processes.

Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of stereoisomers.

Chiral Pool Synthesis: Starting from readily available chiral natural products to construct the desired stereoisomer of this compound or its derivatives.

A recent study on the stereoselective synthesis of a 4-(aminomethyl)-1,2,3-triazolyl nucleoside phosphoramidite (B1245037) highlights the feasibility and importance of controlling stereochemistry in related heterocyclic systems. colab.ws This work, which utilized ROESY experiments for unambiguous configuration determination, provides a methodological precedent for similar rigorous stereochemical control in the synthesis of this compound analogs. colab.ws

Rational Design of Targeted Derivatives with Enhanced Selectivity

The structural features of this compound make it an attractive starting point for the rational design of derivatives with improved selectivity for specific biological targets. The pyrogallol (B1678534) group can participate in hydrogen bonding and metal chelation, while the aminomethyl group offers a site for further functionalization.

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure and evaluating the impact on biological activity to identify key pharmacophoric features.

Computational Modeling and Docking: Using in silico methods to predict the binding affinity and mode of interaction of designed derivatives with target proteins. This can help prioritize the synthesis of compounds with the highest likelihood of success.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to optimize pharmacokinetic and pharmacodynamic profiles.

For instance, derivatives could be designed to target specific enzymes or receptors implicated in disease, with modifications aimed at maximizing interactions with the active site and minimizing off-target effects.

Integration with Advanced High-Throughput Screening and Characterization Techniques

To accelerate the discovery of new applications for this compound and its derivatives, integration with high-throughput screening (HTS) platforms is essential. enamine.netwashu.edu HTS allows for the rapid testing of large libraries of compounds against a variety of biological or material-based assays. enamine.netwashu.edu

Future HTS campaigns could involve:

Cell-Based Assays: Screening for effects on cell viability, proliferation, signaling pathways, or other cellular phenotypes in disease-relevant cell lines. nih.gov

Biochemical Assays: Assessing the direct interaction of compounds with purified proteins or enzymes. enamine.net

Material Property Screening: Evaluating properties such as conductivity, fluorescence, or self-assembly for materials science applications.

The development of sophisticated analytical techniques will be crucial for characterizing the hits from these screens. Techniques like high-content imaging, mass spectrometry, and surface plasmon resonance can provide detailed information about the mechanism of action and binding kinetics of active compounds. washu.edu

Table 1: Hypothetical High-Throughput Screening Cascade for Novel Derivatives

| Screening Phase | Assay Type | Primary Endpoint | Throughput |

| Primary Screen | Cell-based viability assay | % inhibition of cancer cell growth | 10,000 compounds/day |

| Secondary Screen | Biochemical enzyme assay | IC50 determination | 1,000 compounds/day |

| Hit Confirmation | Orthogonal cell-based assay | Confirmation of on-target activity | 100 compounds/day |

| Lead Optimization | In vivo efficacy studies | Tumor growth inhibition | 10 compounds/week |

Expanding Applications in Materials Science and Bio-inspired Systems

The catechol and aminomethyl functionalities of this compound suggest its potential use in materials science. Catechols are well-known for their adhesive properties, inspired by the adhesive proteins of mussels. The aminomethyl group provides a handle for polymerization or surface modification.

Future research could explore:

Bio-adhesives and Coatings: Developing novel underwater adhesives and anti-fouling coatings by incorporating this compound into polymer backbones.

Functional Nanomaterials: Using the compound as a surface ligand for nanoparticles to improve their stability, biocompatibility, and targeting capabilities.

Conducting Polymers: Exploring the potential of polymers derived from this compound in electronic applications, leveraging the redox activity of the pyrogallol moiety.

Exploration of New Mechanistic Pathways in Biological Systems

A deeper understanding of how this compound and its derivatives interact with biological systems is crucial for their development as therapeutic agents or research tools. The pyrogallol moiety is known to have antioxidant and pro-oxidant properties, depending on the cellular context, and can also chelate metal ions.

Future mechanistic studies should aim to:

Identify Cellular Targets: Using techniques like affinity chromatography and mass spectrometry to pull down and identify the proteins that directly interact with the compound.

Elucidate Signaling Pathways: Investigating the downstream effects of compound treatment on cellular signaling cascades using transcriptomic, proteomic, and metabolomic approaches.

Investigate Redox Cycling: Characterizing the role of the pyrogallol group in generating or quenching reactive oxygen species and its impact on cellular redox homeostasis.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 4-(Aminomethyl)benzene-1,2,3-triol derivatives, and how are reaction conditions optimized?

- Answer: Synthesis typically involves condensation reactions. For example, derivatives like MIM1 are synthesized by reacting thiazole intermediates (e.g., 3-cyclohexyl-4-methylthiazol-2(3H)-lidene) with aldehydes under reflux in absolute ethanol, catalyzed by glacial acetic acid. Key parameters include stoichiometry (1:1 molar ratio), reaction time (4 hours), and purification via solvent evaporation and crystallization (e.g., ethanol recrystallization yields 85% for MIM1 hydrochloride). Optimization focuses on minimizing side reactions and enhancing purity .

Q. Which analytical techniques are essential for characterizing this compound and verifying structural integrity?

- Answer:

- ¹H NMR spectroscopy (300–400 MHz, DMSO-d₆) identifies proton environments (e.g., δ 11.01 ppm for phenolic -OH) .

- FT-IR confirms functional groups (e.g., O-H stretches at 3138 cm⁻¹, C=N vibrations at 1625 cm⁻¹) .

- HPLC ensures purity (>96% with retention times ~11.5 minutes under specific gradients) .

- Elemental analysis validates empirical formulas (e.g., C, H, N, S within 0.3% of theoretical values) .

- High-resolution mass spectrometry (HRMS-ESI) confirms molecular ions (e.g., [M+Na]+ at m/z 427.0841) .

Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?

- Answer: Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <5% degradation. Avoid exposure to light, as UV irradiation promotes decomposition into quinone derivatives .

Advanced Research Questions